Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring system. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . The reaction is usually carried out under mild conditions and provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in the biological system. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against Mycobacterium tuberculosis and are structurally similar to methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate.
Imidazo[1,2-a]pyridines: These compounds have diverse biological properties, including anticonvulsant, antimicrobial, antiviral, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl ester group, contributes to its potential as a versatile scaffold in drug discovery.
Properties
Molecular Formula |
C9H6ClFN2O2 |
---|---|
Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-4-6-7(11)5(10)2-3-13(6)8/h2-4H,1H3 |
InChI Key |
PDIZAUJURLLSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2F)Cl |
Origin of Product |
United States |
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